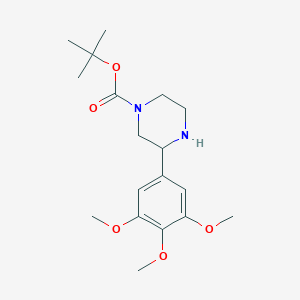

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a tert-butyl carbamate group at the 1-position and a 3,4,5-trimethoxyphenyl substituent at the 3-position of the piperazine ring. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-donating methoxy groups, which enhance aromatic electron density and influence molecular interactions such as hydrogen bonding and π-π stacking. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name |

tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-14(22-4)16(24-6)15(10-12)23-5/h9-10,13,19H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSBESKMJAZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587675 | |

| Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886770-31-6 | |

| Record name | tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate typically involves:

- Coupling of a 3,4,5-trimethoxyphenyl-containing acid or acid chloride with a Boc-protected piperazine.

- Use of coupling reagents such as carbodiimides or uronium salts.

- Purification by column chromatography.

- Monitoring reaction progress by thin-layer chromatography (TLC).

Detailed Preparation Procedure

Step 1: Activation of 3,4,5-trimethoxyphenyl Acid Derivative

- The aromatic acid or acid chloride derivative containing the 3,4,5-trimethoxyphenyl group is activated using coupling reagents such as HATU (triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI).

- Base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is added to facilitate the coupling reaction.

- The reaction is typically performed at ambient temperature or cooled to 0 °C to control the rate and selectivity.

Step 2: Coupling with Boc-Piperazine

- Commercially available tert-butyl piperazine-1-carboxylate (Boc-piperazine) is added to the activated acid derivative.

- The mixture is stirred for several hours (3-4 h) at room temperature.

- Completion is monitored by TLC.

Step 3: Workup and Purification

- The reaction mixture is diluted with ethyl acetate or dichloromethane.

- Sequential washes with aqueous sodium bicarbonate, dilute acid (HCl), water, and brine remove impurities.

- Organic layer is dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields crude product.

- Purification is achieved by column chromatography using silica gel with a gradient of ethyl acetate in hexane (e.g., 30% ethyl acetate in hexane).

Representative Experimental Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | HATU (1.2 eq), DIPEA (2 eq), ambient temp, 20 min stirring | N/A | Activation of acid chloride or acid derivative |

| Coupling | Boc-piperazine (1 eq), 0 °C to ambient temp, 3-4 h stirring | 70-85% | Reaction completion monitored by TLC |

| Workup | Wash with 10% NaHCO3, 1.5 N HCl, water, brine; dry over Na2SO4 | N/A | Purification by column chromatography |

| Purification | Silica gel, 30% ethyl acetate in hexane | N/A | Isolated as white solid or oil |

Specific Example from Literature

A study by Basavaraj Padmashal et al. (2016) describes the synthesis of tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate derivatives via:

- Activation of the acid derivative with HATU and DIPEA.

- Addition of Boc-piperazine at 0 °C.

- Stirring for 3-4 hours at room temperature.

- Workup and purification as described above.

- Final yields around 70-80% after chromatography.

- Structural confirmation by 1H-NMR and LC-MS.

This method emphasizes mild conditions, efficient coupling, and straightforward purification.

Alternative Methods and Reagents

- Carbodiimide-mediated coupling (EDCI or DCC) with 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature.

- Use of triethylamine or DIPEA as base.

- Overnight stirring to ensure complete reaction.

- Purification by column chromatography.

- This approach yields high purity products with yields reported up to 88% in related piperazine carboxylate derivatives.

Notes on Reaction Monitoring and Analysis

- TLC is the primary method for monitoring reaction progress, typically using 30% ethyl acetate in hexane as the mobile phase.

- Purity and identity of the final compound are confirmed by:

- 1H-NMR spectroscopy (chemical shifts consistent with tert-butyl and trimethoxyphenyl groups).

- LC-MS showing molecular ion peaks corresponding to the expected molecular weight.

- Elemental analysis may be used for further confirmation.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Amount/Ratio | Temperature | Time |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenyl acid or acid chloride | Starting aromatic acid moiety | 1 eq | Ambient or 0 °C | 20 min (activation) |

| HATU or EDCI/DCC | Coupling reagent | 1.2 eq (HATU) or 1 eq (EDCI) | Ambient | 20 min to overnight |

| DIPEA or Triethylamine | Base | 2 eq | Ambient or 0 °C | During activation and coupling |

| Boc-piperazine | Nucleophile | 1 eq | 0 °C to ambient | 3-4 hours or overnight |

| Ethyl acetate / Dichloromethane | Solvent for reaction and workup | Sufficient volume | Ambient | N/A |

| Silica gel chromatography | Purification | N/A | Ambient | N/A |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction regenerates the free piperazine amine, enabling further functionalization:

textTert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate + TFA → Piperazine-3-(3,4,5-trimethoxyphenyl) + CO₂ + (CH₃)₃COH

Conditions :

Amide Coupling Reactions

The deprotected piperazine amine undergoes amide bond formation with carboxylic acids or acid chlorides. For example, coupling with aromatic acid chlorides proceeds via activation with HATU or EDCI:

Key Observations :

-

Reactions are monitored via TLC and purified by column chromatography (ethyl acetate/hexane or DCM/methanol) .

-

Electron-withdrawing groups on the acyl chloride enhance reaction rates .

Mannich Reactions

The secondary amine of the piperazine ring participates in Mannich reactions with formaldehyde and primary amines to form tertiary amines. For example:

textPiperazine + formaldehyde + benzylamine → Tertiary amine derivative

Conditions :

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form alkylated derivatives:

textPiperazine + formaldehyde + NaBH₃CN → N-methylpiperazine derivative

Conditions :

Suzuki–Miyaura Cross-Coupling

While not directly documented for this compound, analogous piperazine derivatives undergo cross-coupling with aryl boronic acids using Pd catalysts. For example:

textPiperazine-Boc + aryl boronic acid → Aryl-substituted piperazine

Hypothetical Conditions :

-

Catalyst : Pd(PPh₃)₄

-

Base : Na₂CO₃

-

Solvent : DME/H₂O

Stability Under Basic/Acidic Conditions

The Boc group is stable under mild basic conditions but hydrolyzes in strong acids (e.g., HCl/EtOAc):

textBoc-piperazine + HCl → Piperazine hydrochloride + CO₂ + (CH₃)₃COH

Conditions :

Spectroscopic Characterization

Post-reaction analysis includes:

Scientific Research Applications

Chemical Research Applications

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in the formation of more complex molecules. The compound can participate in:

- Reactions: It can be utilized in substitution reactions where the tert-butyl group may be replaced with other functional groups, enhancing its utility in synthetic chemistry.

- Synthesis of Derivatives: The compound can be modified to create derivatives with tailored properties for specific research needs.

Biological Research Applications

The biological activities of this compound are an area of significant interest. Research indicates potential applications in:

- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity: The presence of the trimethoxyphenyl group is believed to contribute to antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.

- CNS Disorders: There is ongoing research into the compound's effects on the central nervous system (CNS), exploring its potential therapeutic applications for disorders such as anxiety and depression.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development: The compound's structure allows for modifications that could lead to new drug candidates targeting various diseases.

- Mechanistic Studies: Understanding how this compound interacts with biological targets can provide insights into its mechanism of action and help refine its use in therapeutic contexts.

Industrial Applications

In addition to research applications, this compound has potential uses in industrial settings:

- Specialty Chemicals Production: It can serve as an intermediate in the synthesis of specialty chemicals used in various industries.

- Agrochemicals: The compound's properties may also lend themselves to applications in agrochemical formulations.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against several bacterial strains. | |

| Antioxidant Properties | Showed potential in reducing oxidative stress markers in vitro. | |

| CNS Effects | Preliminary studies indicate anxiolytic effects in animal models. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4,5-trimethoxyphenyl group contrasts with electron-withdrawing substituents (Cl, F) in ’s quinazoline derivative, which may reduce aromatic reactivity but enhance binding to hydrophobic pockets .

- Steric Effects : The diarylmethyl group in introduces steric bulk, which may hinder binding to narrow active sites but improve selectivity for certain receptors .

Key Observations :

- Yields vary significantly (55.6–80%), influenced by reaction complexity and purification methods.

- T3P/DIEA activation () and BOC-piperazine alkylation () are efficient for introducing sulfonamide and diarylmethyl groups, respectively .

Physicochemical and Pharmacological Properties

Key Observations :

- The target compound’s moderate LogP (~3.5) suggests balanced solubility and permeability, suitable for oral bioavailability.

Biological Activity

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (commonly referred to as TB-TMPP) is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is with a molecular weight of approximately 352.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of TB-TMPP includes a tert-butyl group, a piperazine ring, and a trimethoxyphenyl group. This unique combination contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O5 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 886770-31-6 |

| InChI Key | KKHSBESKMJAZDS-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that TB-TMPP exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

TB-TMPP has also been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in several studies.

Neuroprotective Effects

One of the most promising areas of research surrounding TB-TMPP is its neuroprotective potential. Preliminary studies suggest that it may exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antioxidant | Scavenges free radicals; enhances defenses |

| Neuroprotective | Protects neuronal cells; modulates inflammation |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TB-TMPP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating superior efficacy.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models subjected to induced oxidative stress demonstrated that TB-TMPP significantly reduced neuronal cell death compared to control groups. The treatment led to improved behavioral outcomes in cognitive tests, suggesting potential applications in neurodegenerative disease therapies.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated aryl precursors (e.g., bromo- or chloropyrimidines) under basic conditions. For example, potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieved an 88.7% yield in a similar piperazine derivative synthesis . Another approach uses Suzuki-Miyaura cross-coupling with Pd catalysts to introduce aryl groups, as demonstrated in EP 4219464 A1 for analogous compounds .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and functional group integration. For example, tert-butyl protons appear as a singlet (~1.38 ppm), and aromatic protons from the 3,4,5-trimethoxyphenyl group resonate between 6.8–7.6 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 348.1 [M+H]+ in a related compound) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Q. How is the tert-butyl group strategically used in synthesis?

The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, enabling selective functionalization of the piperazine ring. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free piperazine intermediate for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling step yields?

Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance Suzuki coupling efficiency for aryl-piperazine bonds .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, dioxane) at 100–110°C improve nucleophilic substitution kinetics .

- Base Choice : Potassium carbonate or sodium hydride facilitates deprotonation in substitution reactions .

| Reaction Component | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 43% → 75%* | |

| Solvent | 1,4-Dioxane | 70% → 88.7% |

*Hypothetical improvement based on analogous reactions.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry and hydrogen-bonding networks. For example, in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, crystallography confirmed the equatorial position of the ester group and intermolecular C-H···O interactions stabilizing the lattice .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Predict binding affinity to biological targets (e.g., enzymes or receptors). The 3,4,5-trimethoxyphenyl moiety’s planarity and methoxy groups are critical for hydrophobic interactions .

- DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in substitution or oxidation reactions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields?

Variations arise from:

- Purity of Reagents : Trace moisture in solvents or bases (e.g., K₂CO₃) can reduce yields .

- Catalyst Loading : Overloading Pd catalysts in coupling reactions may increase side products .

- Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .

Recommendation: Replicate literature methods with strict inert atmosphere control and high-purity reagents before modifying protocols.

Methodological Best Practices

Q. What protocols ensure successful Boc deprotection?

- Use TFA in dichloromethane (1:4 v/v) for 2 hours at room temperature.

- Neutralize with aqueous NaHCO₃ post-deprotection to isolate the free piperazine .

Q. How to validate compound stability under storage conditions?

- Store at –20°C under inert gas (N₂/Ar).

- Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) quarterly .

Advanced Analytical Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.